molecular formula C10H11FO2 B1296030 1-(3-Fluoro-4-methoxyphenyl)propan-1-one CAS No. 586-22-1

1-(3-Fluoro-4-methoxyphenyl)propan-1-one

Cat. No. B1296030
Key on ui cas rn: 586-22-1
M. Wt: 182.19 g/mol
InChI Key: SQXQCZIODUUTAD-UHFFFAOYSA-N
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Patent
US09309211B2

Procedure details

To a solution of 3-fluoro-4-methoxybenzonitrile (350 mg, 2.32 mmol) in 15 mL anhydrous THF was added ethylmagnesium bromide (1 M in Et2O, 4.63 mL) at 0° C. The reaction mixture was stirred at rt overnight, then quenched with sat. NaHCO3, extracted with EtOAc, washed with brine, dried and evaporated. The residue was purified by column chromatography (eluent: petroleum ether/EtOAc=5/1) over silica gel to give the product (239 mg, 57% yield) as a yellow solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#N.[CH2:12]([Mg]Br)[CH3:13].C1C[O:19]CC1>>[F:1][C:2]1[CH:3]=[C:4]([C:5](=[O:19])[CH2:12][CH3:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1OC
Name
Quantity
4.63 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent: petroleum ether/EtOAc=5/1) over silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 239 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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